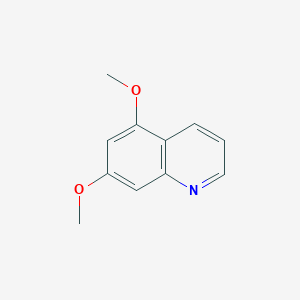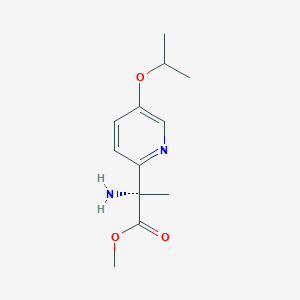
2,5-Difluoro-4-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-propoxybenzaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with propyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions where the fluorine atoms or the aldehyde group are substituted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: 2,5-Difluoro-4-propoxybenzoic acid.
Reduction: 2,5-Difluoro-4-propoxybenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Difluoro-4-propoxybenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Propoxybenzaldehyde: Lacks the fluorine atoms, affecting its reactivity and applications.
2,4-Difluoro-5-propoxybenzaldehyde: Similar structure but different positioning of substituents.
Uniqueness
2,5-Difluoro-4-propoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and propoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specialized synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2,5-difluoro-4-propoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-10-5-8(11)7(6-13)4-9(10)12/h4-6H,2-3H2,1H3 |
Clé InChI |
VBFFKZDATXULIV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
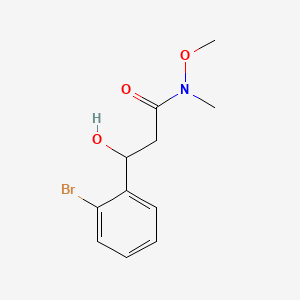
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
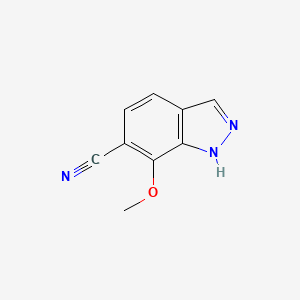
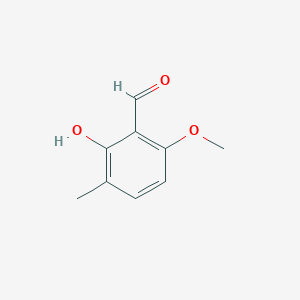


![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)

